molecular formula C7H3ClN2OS B13115562 2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde

2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde

Cat. No.: B13115562
M. Wt: 198.63 g/mol
InChI Key: WIXQOGZTBCMEQP-UHFFFAOYSA-N
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Description

2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde is an organic compound that features both thiophene and pyrimidine rings in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde typically involves the reaction of 2-chlorothieno[3,2-d]pyrimidine with formylating agents under controlled conditions. One common method includes the use of Vilsmeier-Haack reaction, where the compound is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 6-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Condensation: Amines or hydrazines under mild heating

Major Products

    Substitution: Formation of substituted thieno[3,2-d]pyrimidines.

    Oxidation: Formation of 2-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid.

    Reduction: Formation of 2-chlorothieno[3,2-d]pyrimidine-6-methanol.

    Condensation: Formation of imines or hydrazones

Scientific Research Applications

2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H3ClN2OS

Molecular Weight

198.63 g/mol

IUPAC Name

2-chlorothieno[3,2-d]pyrimidine-6-carbaldehyde

InChI

InChI=1S/C7H3ClN2OS/c8-7-9-2-6-5(10-7)1-4(3-11)12-6/h1-3H

InChI Key

WIXQOGZTBCMEQP-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=CN=C(N=C21)Cl)C=O

Origin of Product

United States

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